6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Overview
Description
6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization with formic acid or its derivatives . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . By binding to these targets, the compound can disrupt the signaling processes, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits dual inhibition of c-Met and VEGFR-2, similar to 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine.
[1,2,4]Triazolo[1,5-a]pyridine: Recognized for its antifungal and antibacterial properties.
Uniqueness: this compound stands out due to its specific structural features that allow it to interact with a broader range of biological targets. Its methyl group at the 6-position enhances its binding affinity and specificity towards certain enzymes, making it a promising candidate for drug development .
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6-9-10-7(8)11(6)4-5/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCCRUNBRFZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343544 | |
Record name | 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5528-60-9 | |
Record name | 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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